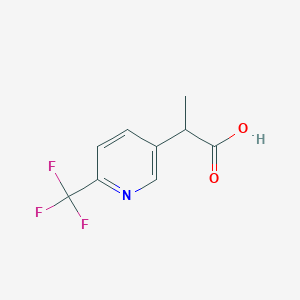
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-6-(trifluoromethyl)pyridine with a suitable propanoic acid derivative under controlled conditions . The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.
Substitution: The pyridine ring can undergo substitution reactions, where the trifluoromethyl group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)pyridin-2-ol
- 2-(Trifluoromethyl)pyridine-5-boronic acid
- 2-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxyphenoxy)propanoic acid
Uniqueness
2-(6-(Trifluoromethyl)pyridin-3-yl)propanoic acid is unique due to its specific trifluoromethyl substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where high stability and specific interactions are required .
Propiedades
Fórmula molecular |
C9H8F3NO2 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-2-3-7(13-4-6)9(10,11)12/h2-5H,1H3,(H,14,15) |
Clave InChI |
CNFUALQEBXHUNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13641997.png)
![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)
![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)





![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)


